![molecular formula C16H16N6O2 B2364093 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795303-62-6](/img/structure/B2364093.png)
2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
The compound is a complex organic molecule with multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring and a pyridazinone ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the pyridazinone ring might be involved in reactions with nucleophiles or bases .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. It has shown promise in inhibiting the tropomyosin receptor kinase A (TrKA), which is a target for cancer therapy . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cell lines like MCF7, HepG2, and HCT116 highlights its potential for use in chemotherapy .
Molecular Docking Studies
Molecular docking studies have revealed that this compound fits tightly into the active site of the TrKA kinase crystal structure. This suggests that it could be a potent inhibitor, providing a pathway for the development of new cancer treatments .
ADME Profiling
The compound has undergone ADME (Absorption, Distribution, Metabolism, and Excretion) studies to predict its behavior within the human body. It has shown potential for good gastrointestinal absorption and blood-brain barrier permeability, making it a viable candidate for oral medications .
Synthesis of Heterocycles
The compound serves as a precursor for the synthesis of various heterocycles, which are structures commonly found in many drugs. Its reactivity allows for the creation of new compounds with potential biological activities .
Gene Fusion Targeting
Research has indicated that the compound could target gene fusions in cancers, which are genetic abnormalities leading to carcinogenic drivers. This opens up possibilities for precision medicine and targeted cancer therapies .
Enzymatic Assays
Enzymatic assays have shown that certain derivatives of this compound have strong inhibitory effects on TrKA, with IC50 values competitive with standard drugs. This suggests its use in developing enzyme-based assays for cancer research .
Mechanism of Action
properties
IUPAC Name |
2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHIHWAMLOUFFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one |
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